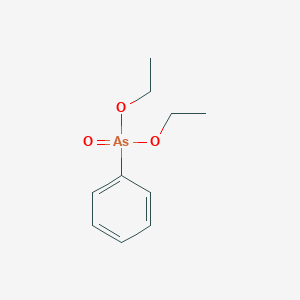
Phenylarsonic acid diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylarsonic acid diethyl ester is an organoarsenic compound with the molecular formula C10H15AsO2 It is a derivative of phenylarsonic acid, where the hydrogen atoms of the hydroxyl groups are replaced by ethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenylarsonic acid diethyl ester can be synthesized through the esterification of phenylarsonic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating phenylarsonic acid with ethanol and a strong acid such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction can be represented as follows:
C6H5AsO(OH)2+2C2H5OH→C6H5AsO(OCH2CH3)2+2H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The reaction mixture is typically refluxed, and the product is purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Phenylarsonic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylarsonic acid or other arsenic-containing compounds.
Reduction: Reduction reactions can convert the ester to phenylarsonic acid or other reduced forms.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve alkyl halides or aryl halides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Phenylarsonic acid (C6H5AsO(OH)2)
Reduction: Reduced arsenic compounds
Substitution: Various alkyl or aryl derivatives of phenylarsonic acid
Aplicaciones Científicas De Investigación
Phenylarsonic acid diethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of phenylarsonic acid diethyl ester involves its interaction with cellular components and enzymes. The compound can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. The molecular targets include enzymes involved in cellular respiration and DNA synthesis, which can result in cell death or inhibition of cell growth.
Comparación Con Compuestos Similares
Phenylarsonic acid diethyl ester can be compared with other similar compounds, such as:
Phenylarsonic acid: The parent compound with hydroxyl groups instead of ethyl groups.
4-Hydroxy-3-nitrobenzenearsonic acid (Roxarsone): Used as an animal feed additive.
p-Arsanilic acid: Another organoarsenic compound with different substituents.
This compound is unique due to its ester functional groups, which impart different chemical properties and reactivity compared to its parent compound and other derivatives.
Propiedades
Número CAS |
37907-80-5 |
|---|---|
Fórmula molecular |
C10H15AsO3 |
Peso molecular |
258.15 g/mol |
Nombre IUPAC |
diethoxyarsorylbenzene |
InChI |
InChI=1S/C10H15AsO3/c1-3-13-11(12,14-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
Clave InChI |
ATNOQRRKWSRHIM-UHFFFAOYSA-N |
SMILES canónico |
CCO[As](=O)(C1=CC=CC=C1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


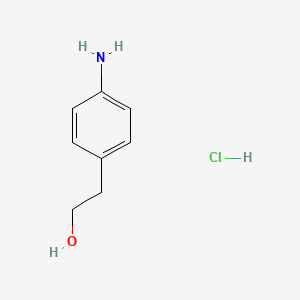
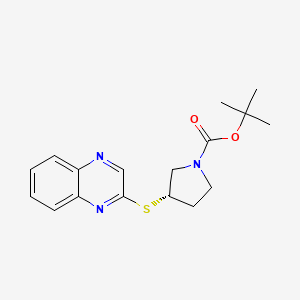

![1-[5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridin-3-yl]ethanol](/img/structure/B13976128.png)
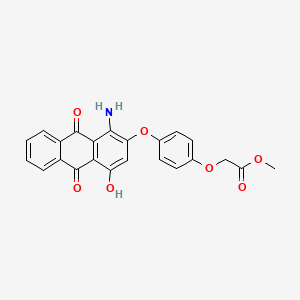

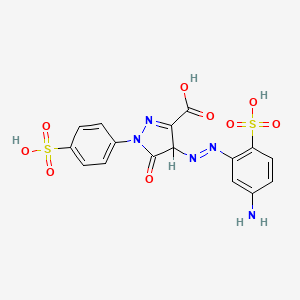
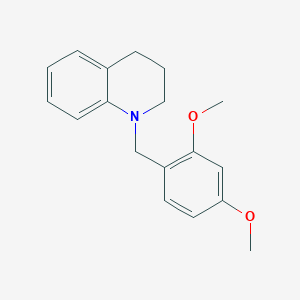
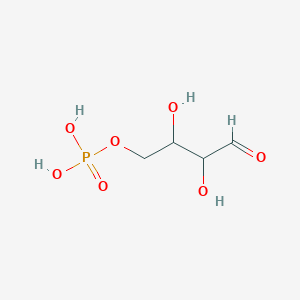
![1-[4-(2-Aminoethyl)-1-piperidinyl]ethanone hydrochloride](/img/structure/B13976180.png)
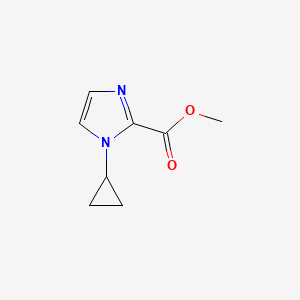
![(2R)-2-[amino-(3-hydroxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13976184.png)
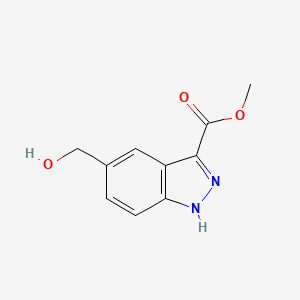
![4-Chloro-6-(1-methyl-1H-pyrazol-4-YL)pyrazolo[1,5-A]pyrazine hcl](/img/structure/B13976199.png)
